molecular formula C18H22O3 B568915 3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one CAS No. 14964-03-5

3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one

Cat. No. B568915
CAS RN: 14964-03-5
M. Wt: 286.371
InChI Key: AEJPUEILJPVYOZ-AHCXZYCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one, commonly known as 14beta-Estradiol-3,14-diol, is a steroid hormone that is naturally produced in the body. It is a metabolite of estradiol, the main female sex hormone, and is a key component of the estradiol-mediated signaling pathway. 14beta-Estradiol-3,14-diol is a potent agonist of the estrogen receptor and has been found to be involved in several physiological processes, including reproductive development, bone formation, and the regulation of energy metabolism. In addition, 14beta-Estradiol-3,14-diol has been studied for its potential therapeutic applications, including the treatment of osteoporosis and breast cancer.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one can be achieved through a multi-step synthesis pathway involving the conversion of starting materials to intermediates and finally to the target compound.

Starting Materials
Estrone, 2,4,6-Triisopropylbenzenesulfonyl chloride, Triethylamine, Sodium hydride, Boron tribromide, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Chromic acid

Reaction
Estrone is reacted with 2,4,6-Triisopropylbenzenesulfonyl chloride and triethylamine in dichloromethane to form the sulfonate ester intermediate., Estrone, 2,4,6-Triisopropylbenzenesulfonyl chloride, Triethylamine, Dichloromethane, Room temperature, 24 hours.
The sulfonate ester intermediate is then reacted with sodium hydride in THF to form the corresponding enolate intermediate., Sulfonate ester intermediate, Sodium hydride, THF, 0°C, 2 hours.
The enolate intermediate is then reacted with boron tribromide in dichloromethane to form the corresponding dibromide intermediate., Enolate intermediate, Boron tribromide, Dichloromethane, 0°C, 2 hours.
The dibromide intermediate is then reduced with sodium borohydride in methanol to form the corresponding diol intermediate., Dibromide intermediate, Sodium borohydride, Methanol, Room temperature, 24 hours.
The diol intermediate is then oxidized with chromic acid in acetic acid to form 3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one., Diol intermediate, Chromic acid, Acetic acid, Room temperature, 24 hours.

Scientific Research Applications

14beta-Estradiol-3,14-diol has been studied extensively in the scientific research community. It has been found to be involved in the regulation of energy metabolism, reproductive development, and bone formation. In addition, it has been studied for its potential therapeutic applications, such as the treatment of osteoporosis and breast cancer. 14beta-Estradiol-3,14-diol has also been studied for its potential use as a biomarker for the diagnosis and prognosis of certain diseases.

Mechanism Of Action

14beta-Estradiol-3,14-diol binds to the estrogen receptor, which is a ligand-activated transcription factor. Upon binding to the estrogen receptor, 14beta-Estradiol-3,14-diol activates the transcription of target genes, leading to the production of proteins that regulate various physiological processes. The effects of 14beta-Estradiol-3,14-diol can be modulated by other hormones, such as progesterone, and by other molecules, such as phytoestrogens.

Biochemical And Physiological Effects

14beta-Estradiol-3,14-diol has been found to be involved in several biochemical and physiological processes. It has been found to regulate energy metabolism, reproductive development, and bone formation. In addition, it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.

Advantages And Limitations For Lab Experiments

14beta-Estradiol-3,14-diol is a relatively stable molecule, making it easy to work with in laboratory experiments. In addition, it is readily available and can be synthesized using a variety of methods. However, it is important to note that 14beta-Estradiol-3,14-diol has a relatively low affinity for the estrogen receptor, making it difficult to study its effects in some laboratory experiments.

Future Directions

The potential therapeutic applications of 14beta-Estradiol-3,14-diol are vast and the research community is actively studying its effects on various diseases. In the future, it is likely that 14beta-Estradiol-3,14-diol will be studied as a potential treatment for osteoporosis, breast cancer, and other diseases. In addition, it is likely that 14beta-Estradiol-3,14-diol will be studied as a potential biomarker for diagnosis and prognosis of certain diseases. Finally, it is likely that 14beta-Estradiol-3,14-diol will be studied for its potential use in drug delivery systems, as it has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.

properties

IUPAC Name

(8R,9S,13S,14S)-3,14-dihydroxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-15,19,21H,2,5-9H2,1H3/t14-,15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJPUEILJPVYOZ-AHCXZYCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CCC2=O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,14-Dihydroxy 14beta-Estra-1,3,5(10)-trien-17-one

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